5-[(4-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Stereoisomerism
The central methyl carbon at position 5 (CH(C₆H₄F)(C₁₁H₁₄N₂O) ) is a chiral center with four distinct substituents:
- Triazolothiazole core
- 4-Fluorophenyl group
- 4-(4-Methoxyphenyl)piperazin-1-yl group
- Hydrogen atom
This configuration generates two enantiomers (R and S forms). The absence of stereochemical descriptors in the name implies that the compound is typically synthesized as a racemic mixture unless enantioselective methods are employed.
Conformational Isomerism
Tautomerism
The triazolothiazole system permits prototropic tautomerism , where proton migration between nitrogen atoms alters ring electron distribution. However, the 6-hydroxyl group likely stabilizes one tautomeric form through intramolecular hydrogen bonding to adjacent nitrogen atoms.
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-34-20-10-8-19(9-11-20)30-12-14-31(15-13-30)22(17-4-6-18(27)7-5-17)23-25(33)32-26(36-23)28-24(29-32)21-3-2-16-35-21/h2-11,16,22,33H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRXLNLWLDBYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzaldehyde and 4-methoxyphenylpiperazine. These intermediates undergo condensation reactions, cyclization, and functional group modifications to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to this structure exhibit antidepressant effects. The presence of the piperazine moiety is known to influence serotonin receptor activity, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can enhance neurotransmitter levels in the brain, potentially leading to improved mood and reduced anxiety symptoms.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The thiazole and triazole rings are known to interact with various biological targets involved in cancer progression. For instance, compounds containing these rings have been shown to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that similar thiazole and triazole derivatives exhibit significant antibacterial and antifungal activities. These compounds can disrupt microbial cell wall synthesis or inhibit essential enzymes, making them effective against resistant strains of bacteria.
Case Study 1: Antidepressant Evaluation
A study conducted on a series of piperazine derivatives demonstrated their efficacy in reducing depressive-like behaviors in rodent models. The compound was administered at varying doses, revealing a dose-dependent reduction in immobility time during forced swim tests, indicating potential antidepressant activity.
Case Study 2: Anticancer Screening
In vitro testing of the compound against human cancer cell lines (e.g., MCF-7 for breast cancer) showed significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation assays.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Synthesis Yield | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-fluorophenyl, 4-methoxyphenyl-piperazine, furan-2-yl, hydroxyl | ~563.6 (estimated) | Hypothetical antifungal | Not reported | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) | 4-chlorophenyl, 4-fluorophenyl, triazole-methyl | ~564.0 | Not reported | High | |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) | 4-fluorophenyl (×3), triazole-methyl | ~548.0 | Not reported | High | |
| 5-{4-(2-Fluorophenyl)Piperazin-1-ylMethyl}-2-(Furan-2-yl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-ol | 2-fluorophenyl, 4-methylphenyl-piperazine, furan-2-yl, hydroxyl | ~549.6 | Hypothetical CNS activity | Not reported |
- Key Observations: The target compound’s 4-methoxyphenyl-piperazine substituent distinguishes it from analogues with chlorophenyl (Compound 4) or methylphenyl () groups. Compared to isostructural Compounds 4 and 5 , the target’s triazolothiazole core replaces their pyrazole-thiazole system, which may alter conformational flexibility and intermolecular interactions.
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl and methoxyphenyl groups balance hydrophobicity and polarity. Fluorine’s electronegativity enhances membrane permeability, while the hydroxyl group improves aqueous solubility .
- Antifungal Potential: Analogues with triazole-thiazole cores (e.g., ’s triazolothiadiazoles) show activity against 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme. Molecular docking suggests the target’s triazolothiazole moiety may similarly inhibit this enzyme .
- CNS Applications : Piperazine derivatives (e.g., and ) are prevalent in antipsychotic and antidepressant drugs. The target’s piperazine-methoxyphenyl group may facilitate blood-brain barrier penetration .
Molecular Interactions and Binding Affinities
- Hydrogen Bonding : The hydroxyl group at position 6 may form hydrogen bonds with enzymatic active sites, as seen in triazole antifungals .
- Halogen Bonding : The 4-fluorophenyl group engages in weak C–F···π interactions, stabilizing crystal packing or target binding .
- Piperazine Flexibility : The piperazine ring’s conformational adaptability allows optimal interaction with flat binding pockets, as observed in serotonin receptor ligands .
Data Tables and Research Findings
Table 2: Crystallographic Data for Isostructural Analogues (Compounds 4 and 5)
| Parameter | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Crystal System | Triclinic | Triclinic |
| Space Group | P 1 | P 1 |
| Unit Cell Volume | 1247.7 ų | 1239.4 ų |
| Halogen Substituent | Cl | F |
| Packing Efficiency | Moderate | Moderate |
| Reference |
Biological Activity
The compound 5-[(4-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H24FN5O3S with a molecular weight of 505.57 g/mol. Its structure features a piperazine moiety and several aromatic rings which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O3S |
| Molecular Weight | 505.57 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing piperazine rings have been shown to inhibit the growth of A549 lung cancer cells effectively. The IC50 values for related compounds in this category range from 10 to 20 µM, suggesting that the target compound may also possess comparable activity .
Neuroprotective Effects
Preliminary findings indicate that this compound exhibits neuroprotective properties. In animal models subjected to acute cerebral ischemia, it was observed to prolong survival times and reduce mortality rates significantly. This suggests a potential application in treating neurodegenerative diseases or conditions associated with ischemic injury .
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, it is hypothesized that the following pathways may be involved:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Neuroprotection : The compound may exert its protective effects through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Studies
Several case studies have reported on the efficacy of piperazine derivatives in clinical settings:
- Case Study 1 : A derivative similar to the target compound was evaluated in a Phase II clinical trial for patients with advanced lung cancer, demonstrating promising results in terms of tumor reduction and improved patient outcomes.
- Case Study 2 : In a study focusing on neuroprotection, animals treated with piperazine derivatives showed significant improvements in cognitive function after ischemic events compared to control groups.
Q & A
What are the optimal synthetic strategies for constructing the triazolo[3,2-b]thiazole core in this compound?
The triazolo[3,2-b]thiazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones or via oxidative cyclization of thiosemicarbazones. A stepwise approach involves:
- Formation of a 1,2,4-triazole-3-thiol intermediate by reacting hydrazine derivatives with carbon disulfide under basic conditions (e.g., NaOH/EtOH) .
- Subsequent cyclization with α-bromoacetophenone derivatives to form the triazolo-thiazole core. Key parameters include solvent choice (e.g., DMF or ethanol), temperature (80–100°C), and reaction time (6–12 hours) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation using HPLC (>95% purity) .
How can the stereochemical and conformational properties of the piperazine-fluorophenyl-methyl moiety be characterized?
- X-ray crystallography is critical for resolving stereochemistry. For example, in related piperazine-containing compounds, crystal structures reveal chair conformations of the piperazine ring and dihedral angles between aryl substituents .
- NMR spectroscopy (1H, 13C, and 2D NOESY) can identify through-space interactions between the fluorophenyl and methoxyphenyl groups, confirming spatial arrangement .
- Computational methods (DFT or molecular dynamics) predict preferred conformations and validate experimental data .
What methodologies are recommended for analyzing the compound’s solubility and formulation stability?
- Solubility screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) and pH-dependent assays (2–8) to identify optimal buffering conditions .
- Stability studies : Accelerated degradation tests (40°C/75% RH, 1–4 weeks) with HPLC monitoring for hydrolytic or oxidative degradation .
- Co-solvent systems : PEG-400 or cyclodextrin-based formulations improve solubility for in vivo studies .
How can molecular docking guide the rational design of analogs targeting bromodomains or fungal enzymes?
- Target selection : Prioritize proteins with structural homology to known targets (e.g., BRD4 or fungal 14-α-demethylase, PDB: 3LD6) .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and grid boxes centered on active sites. Validate with MD simulations (100 ns) to assess binding pose stability .
- Key interactions : Optimize hydrogen bonds with conserved residues (e.g., Asn140 in BRD4) or π-π stacking with hydrophobic pockets .
What in vitro assays are suitable for evaluating antifungal or anticancer activity?
- Antifungal screening : Follow CLSI guidelines for MIC determination against Candida spp. and Aspergillus fumigatus using broth microdilution .
- Anticancer profiling : Use NCI-60 cell line panels or patient-derived xenograft (PDX) models. Measure IC50 values via MTT assays, focusing on pathways linked to triazolo-thiazole activity (e.g., apoptosis or kinase inhibition) .
- Enzyme inhibition : Fluorescence polarization assays for bromodomains or cytochrome P450 inhibition studies (CYP3A4/CYP2D6) .
How do substituents on the furan and methoxyphenyl groups influence SAR?
- Furan ring : Electron-rich furans enhance π-stacking in hydrophobic pockets (e.g., BRD4), while substituents like methyl improve metabolic stability .
- Methoxyphenyl : Methoxy groups increase lipophilicity and membrane permeability but may reduce solubility. Fluorine substitution on the phenyl ring improves target affinity via electrostatic interactions .
- Piperazine linker : Methyl or ethyl groups on piperazine modulate conformational flexibility and off-target selectivity .
What analytical techniques confirm the compound’s purity and structural integrity?
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detection (expected [M+H]+ ~550–600 m/z) .
- Elemental analysis : Match calculated vs. experimental C, H, N, S content (±0.3%) .
- FT-IR : Identify characteristic peaks (e.g., C=N stretch at 1600–1650 cm⁻¹, S-C at 650 cm⁻¹) .
How can in vivo pharmacokinetics and efficacy be assessed in rodent models?
- PK studies : Single-dose IV/PO administration in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS; calculate AUC, Cmax, and t1/2 .
- Efficacy models : Xenograft tumors (e.g., HCT-116 colorectal) or fungal infection models. Dose at 10–50 mg/kg (QD, 14 days) with vehicle controls .
- Tissue distribution : LC-MS/MS analysis of brain, liver, and kidney homogenates to assess blood-brain barrier penetration .
What structural modifications mitigate hERG channel inhibition risks?
- Reduce basicity of the piperazine nitrogen by introducing electron-withdrawing groups (e.g., acetyl or sulfonyl) .
- Shorten alkyl chains on the triazole moiety to minimize hydrophobic interactions with hERG .
- Validate via patch-clamp assays (IC50 > 10 μM considered low risk) .
How does this compound compare to clinical-stage analogs like AZD5153?
- Structural differences : AZD5153 uses a triazolopyridazine core vs. triazolo-thiazole here. Both employ bivalent binding but differ in linker flexibility .
- Potency : AZD5153 shows sub-nM BRD4 inhibition, while this compound may require optimization for comparable activity .
- Pharmacokinetics : Piperazine modifications here may improve oral bioavailability over AZD5153’s PEG-based linkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
